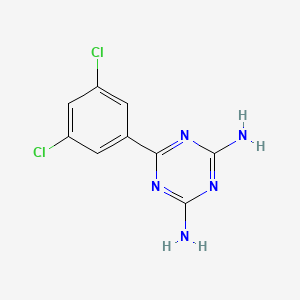![molecular formula C12H9Cl2NO3S B14608026 Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-11-1](/img/structure/B14608026.png)
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is followed by oxidation using an oxidizing agent like hydrogen peroxide to introduce the 1-oxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in various chemical reactions.
Uniqueness
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of the pyridine ring, the 2,4-dichlorophenyl group, and the sulfonyl and 1-oxide modifications. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
60264-11-1 |
|---|---|
Formule moléculaire |
C12H9Cl2NO3S |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-5-4-9(11(14)7-10)8-19(17,18)12-3-1-2-6-15(12)16/h1-7H,8H2 |
Clé InChI |
SJHPNNCSTADPKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
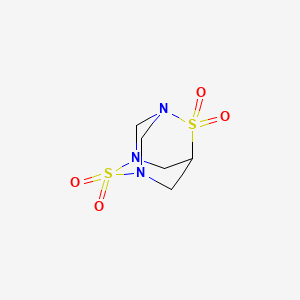
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
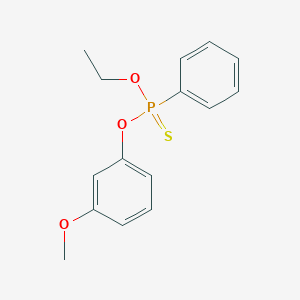
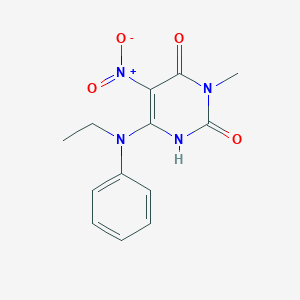
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)


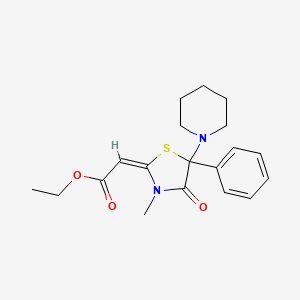
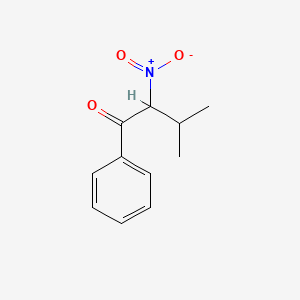
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
